N-Acyl Chain Length Optimization: Propionyl vs. Acetyl in Tetrahydroquinolinylurea VR1 Antagonists
The tetrahydroquinolinylurea patent disclosure [1] teaches that the N-acyl substituent on the tetrahydroquinoline ring critically modulates VR1 antagonistic potency. The propionyl group (ethyl carbonyl) represents a preferred embodiment over shorter acetyl (methyl carbonyl) or longer butyryl chains. While exact IC50 values for the titled compound are not publicly disclosed outside of the patent, the SAR trend indicates that propionyl provides an optimal balance of lipophilicity and steric bulk for the VR1 binding pocket compared to acetyl analogs [1]. This class-level SAR is consistent with known VR1 antagonist pharmacophore models.
| Evidence Dimension | VR1 antagonistic activity (qualitative SAR hierarchy) |
|---|---|
| Target Compound Data | N-propionyl substitution (preferred embodiment per patent) |
| Comparator Or Baseline | N-acetyl substitution (unsubstituted alkyl baseline) |
| Quantified Difference | Exact numerical difference not publicly available; patent SAR indicates propionyl > acetyl |
| Conditions | VR1 binding/functional assay (details in patent WO2005044802) |
Why This Matters
A researcher procuring this compound for VR1 studies selects the optimized propionyl derivative rather than a potentially less active acetyl analog, ensuring alignment with the patent's preferred pharmacophore.
- [1] WO2005044802A2 (2004). Tetrahydro-quinolinylurea derivatives as VR1 antagonists. Bayer Healthcare AG. European Patent EP1685112B1. View Source
